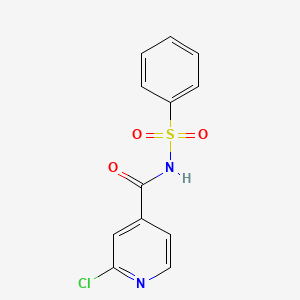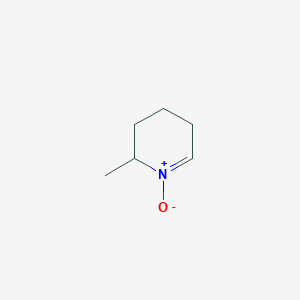![molecular formula C18H20O4 B14315627 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene CAS No. 109619-98-9](/img/structure/B14315627.png)
1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene: is an organic compound characterized by its aromatic structure and multiple methoxy groups. This compound is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups, and one hydrogen atom is replaced by a 1-(2-methoxyphenyl)ethenyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
Chemistry: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene is used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s methoxy groups enhance its reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack . This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new products.
Comparison with Similar Compounds
1,2,3-Trimethoxy-5-(2-propenyl)benzene (Elemicin): This compound has similar methoxy groups but differs in the position and type of substituent on the aromatic ring.
1,2,3-Trimethoxy-5-methylbenzene: Another similar compound with methoxy groups but a different substituent (methyl group) on the aromatic ring.
Uniqueness: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene is unique due to the presence of both methoxy groups and a 1-(2-methoxyphenyl)ethenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
109619-98-9 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-12(13-8-6-7-9-15(13)19-2)14-10-17(21-4)18(22-5)11-16(14)20-3/h6-11H,1H2,2-5H3 |
InChI Key |
MYKNOTYWYGEANL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=C)C2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


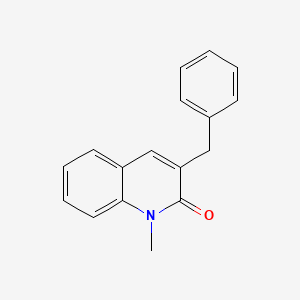
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)
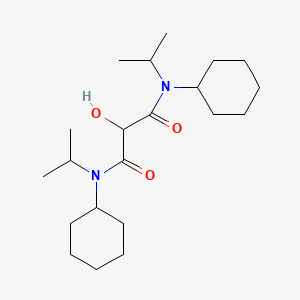
![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
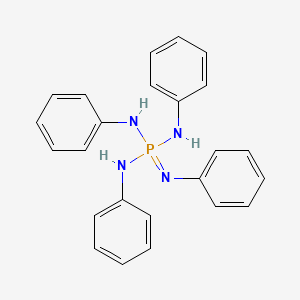
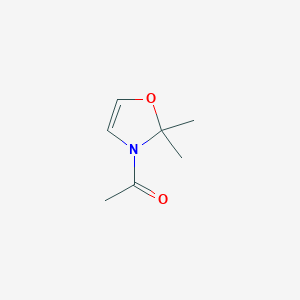
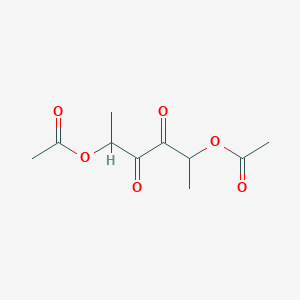
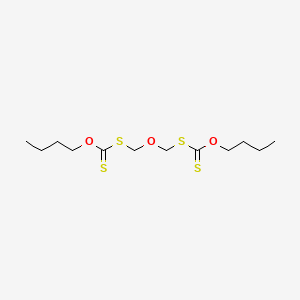
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
